molecular formula C18H14N4O3 B4301566 2-[(4-nitrophenyl)amino]-N-phenylpyridine-3-carboxamide

2-[(4-nitrophenyl)amino]-N-phenylpyridine-3-carboxamide

Cat. No.: B4301566
M. Wt: 334.3 g/mol
InChI Key: GESBVFDAAMPSLK-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)amino]-N-phenylnicotinamide is an organic compound that features a nicotinamide core substituted with a 4-nitrophenylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-nitrophenyl)amino]-N-phenylpyridine-3-carboxamide typically involves the following steps:

    Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenylamine.

    Coupling Reaction: The 4-nitrophenylamine is then coupled with nicotinic acid chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products:

    Reduction Product: 2-[(4-aminophenyl)amino]-N-phenylnicotinamide.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)amino]-N-phenylnicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)amino]-N-phenylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, which may be crucial for its biological activity.

Comparison with Similar Compounds

  • 2-Amino-4-nitrophenol
  • 4-Nitrophenyl isothiocyanate
  • 2,4-Dinitrophenol

Comparison:

  • 2-Amino-4-nitrophenol: Similar in having both amino and nitro groups, but differs in the position of these groups on the aromatic ring.
  • 4-Nitrophenyl isothiocyanate: Shares the nitro group but has an isothiocyanate group instead of the nicotinamide core.
  • 2,4-Dinitrophenol: Contains two nitro groups and is known for its use as a metabolic uncoupler.

2-[(4-Nitrophenyl)amino]-N-phenylnicotinamide is unique due to its combination of a nicotinamide core with a 4-nitrophenylamino group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-(4-nitroanilino)-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-18(21-13-5-2-1-3-6-13)16-7-4-12-19-17(16)20-14-8-10-15(11-9-14)22(24)25/h1-12H,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESBVFDAAMPSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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